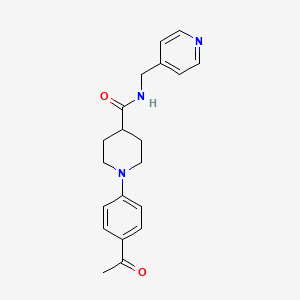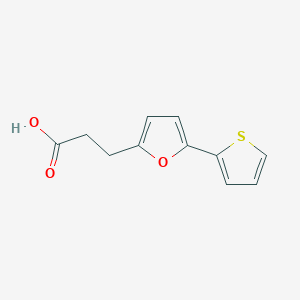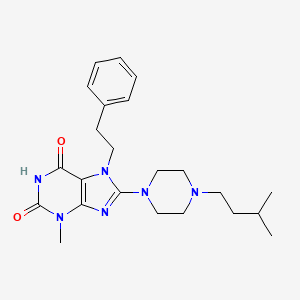![molecular formula C8H8ClFN4 B2715230 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine CAS No. 1620238-03-0](/img/structure/B2715230.png)
1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves specific reactions, which may vary depending on the desired route. One common method is the Sandmeyer reaction , discovered by Sandmeyer in 1884. In this reaction, an aryl amine is converted to an aryl halide using copper(I) halide via the formation of a diazonium salt intermediate . Further details on the specific synthetic pathways would require a thorough literature review.
Applications De Recherche Scientifique
Crystal Structure Studies
- Research has explored the crystal structure of complexes formed by related compounds, such as in the study of a purine-pyrimidine hydrogen-bonded complex involving 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil. These studies are significant in understanding the structural aspects of molecules similar to 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine and their interactions (H. M. Sobell, 1966).
Polymer Electrolytes Synthesis
- Guanidinium-functionalized anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reactions. This synthesis is critical in the field of material science and has applications in developing advanced materials (D. Kim, A. Labouriau, M. Guiver, Y. Kim, 2011).
Designing Protein Structures
- A study on the design and synthesis of a three-α-helix bundle protein using the crystallographically characterized “Coil-Ser” as a starting point. This research is pivotal in protein engineering and understanding protein structures (J. Johansson, B. Gibney, J. Skalicky, A. Wand, P. Dutton, 1998).
Biochemical Research
- The compound's derivatives, such as fluorine-substituted quinazolin-2-amine, have been synthesized and analyzed for their crystal structures and biological activity. Such studies are essential for developing new compounds with potential biological applications (Yue Sun, Zhong-Fei Gao, Chunhua Wang, Guige Hou, 2019).
Nucleosides Synthesis and Evaluation
- Synthesis and evaluation of various nucleosides for potential anti-HIV-1 agents, where the derivatives of guanidine are used in the synthesis process. This is crucial in the field of antiviral drug development (H. Kim, R. Schinazi, S. Nampalli, K. Shanmuganathan, D. Cannon, A. Alves, L. Jeong, J. Beach, C. K. Chu, 1993).
Ligand Synthesis for Biomimetic Coordination Chemistry
- Development of bis-guanidine ligands for use in biomimetic coordination chemistry, expanding the scope of coordination chemistry and its applications in various fields (S. Herres‐Pawlis, A. Neuba, Oliver Seewald, T. Seshadri, Hans Egold, U. Flörke, G. Henkel, 2005).
Synthesis of Pyrimidines and Triazines
- Studies have explored the synthesis of perfluoroalkylpyrimidines and triazines using guanidine, contributing to the field of organic synthesis and pharmaceuticals (G. G. Furin, Y. Gatilov, I. Bagryanskaya, E. L. Zhuzhgov, 2001).
DNA Structure and Dynamics Studies
- Investigating the role of analogues of adenine like 2-aminopurine in understanding the structure and dynamics of DNA, which is fundamental in molecular biology and genetics (E. Rachofsky, R. Osman, J. Ross, 2001).
Modifying Guanidine Groups in Peptidic Ligands
- Research on modifying the guanidine group in peptidic ligands, demonstrating the ability to modulate ligand specificity, which is important in drug development (Tobias G. Kapp, Maximilian Fottner, H. Kessler, 2017).
Synthesis of Antihypertensive Agents
- Studies on the synthesis of compounds like Wy-8678, which show potential as antihypertensive agents, contributing to cardiovascular pharmacology (T. Baum, A. T. Shropshire, 1970).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHVPEXIOIAMMF-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2715147.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2715148.png)
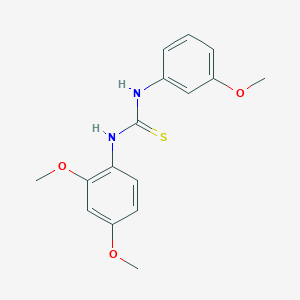
![1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2715153.png)
![N-(cyanomethyl)-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2715155.png)
![2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2715158.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)

![2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide](/img/structure/B2715162.png)
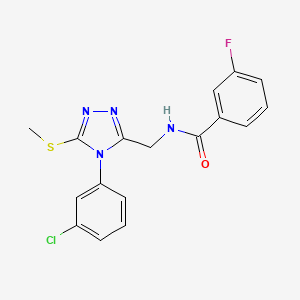
![Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2715166.png)
